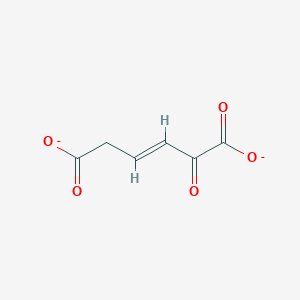

(3E)-2-oxohex-3-enedioate

説明

Structure

3D Structure

特性

分子式 |

C6H4O5-2 |

|---|---|

分子量 |

156.09 g/mol |

IUPAC名 |

(E)-2-oxohex-3-enedioate |

InChI |

InChI=1S/C6H6O5/c7-4(6(10)11)2-1-3-5(8)9/h1-2H,3H2,(H,8,9)(H,10,11)/p-2/b2-1+ |

InChIキー |

QTHJXLFFFTVYJC-OWOJBTEDSA-L |

異性体SMILES |

C(/C=C/C(=O)C(=O)[O-])C(=O)[O-] |

正規SMILES |

C(C=CC(=O)C(=O)[O-])C(=O)[O-] |

製品の起源 |

United States |

Biosynthetic Pathways and Precursors of 3e 2 Oxohex 3 Enedioate

Elucidation of Precursor Molecules

The immediate precursors to (3E)-2-oxohex-3-enedioate are derived from the enzymatic modification of aromatic compounds. Two primary precursor molecules have been identified:

(2Z,4E)-2-hydroxyhexa-2,4-dienedioate: This enol compound is a direct product of the meta-cleavage of catechol, a common intermediate in the degradation of aromatic hydrocarbons like benzene, toluene (B28343), and phenol (B47542). wikipedia.orgqmul.ac.ukexpasy.org

2-Aminomuconate: This compound arises from the degradation pathway of nitroaromatic compounds, such as nitrobenzene (B124822), and the amino acid L-tryptophan. nih.govnih.gov

The conversion of these precursors into this compound is facilitated by specific enzymatic transformations.

Enzymatic Transformations Leading to this compound Formation

The generation of this compound from its precursors is catalyzed by specific enzymes, primarily isomerases and lyases. These enzymatic reactions are central to the metabolic pathways that process aromatic compounds.

The formation of this compound is principally governed by the action of the following enzymes:

2-Hydroxymuconate tautomerase (EC 5.3.2.6): This isomerase catalyzes the stereospecific ketonization of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to form this compound. wikipedia.orgqmul.ac.ukuniprot.org This enzyme is a key component of the meta-cleavage pathway for the degradation of phenols, modified phenols, and catechols. wikipedia.orgqmul.ac.ukexpasy.org The reaction involves the conversion of the enol form of the precursor to its more stable keto form. qmul.ac.uk

2-Aminomuconate deaminase (EC 3.5.99.5): This enzyme is involved in the degradation of nitrobenzene and other nitroaromatic compounds. nih.govnih.gov It catalyzes the hydrolytic deamination of 2-aminomuconate to produce 4-oxalocrotonate and ammonia (B1221849). nih.govfrontiersin.org 4-oxalocrotonate is an isomer of this compound. While some research suggests a direct conversion to 4-oxalocrotonate, which can then potentially isomerize to this compound, another study on a novel deaminase from Comamonas sp. strain CNB-1 indicated the formation of 2-hydroxymuconate as the product, which would then be a substrate for 2-hydroxymuconate tautomerase. asm.org

The table below summarizes the key enzymes involved in the formation of this compound and its isomer.

| Enzyme Name | EC Number | Precursor(s) | Product(s) |

| 2-Hydroxymuconate tautomerase | 5.3.2.6 | (2Z,4E)-2-hydroxyhexa-2,4-dienedioate | This compound |

| 2-Aminomuconate deaminase | 3.5.99.5 | 2-Aminomuconate, H₂O | 4-Oxalocrotonate, NH₃ |

The enzymes involved in the biosynthesis of this compound exhibit a high degree of substrate specificity, ensuring the efficiency and fidelity of the metabolic pathways.

2-Hydroxymuconate tautomerase: This enzyme specifically acts on (2Z,4E)-2-hydroxyhexa-2,4-dienedioate. qmul.ac.uk It does not catalyze the isomerization of other related compounds, highlighting its specific role in the catechol meta-cleavage pathway.

2-Aminomuconate deaminase: The substrate specificity of this enzyme can vary between different bacterial species. For instance, the deaminase from Pseudomonas pseudoalcaligenes JS45 shows a high affinity for 2-aminomuconate. nih.govnih.gov A novel deaminase, CnbZ, from Comamonas sp. strain CNB-1, can act on both 2-aminomuconate and 2-amino-5-chloromuconate. asm.org This broader specificity allows the organism to degrade a wider range of nitroaromatic pollutants.

The following table details the substrate specificity of key enzymes.

| Enzyme | Organism(s) | Substrate(s) |

| 2-Hydroxymuconate tautomerase | Pseudomonas putida | (2Z,4E)-2-hydroxyhexa-2,4-dienedioate |

| 2-Aminomuconate deaminase | Pseudomonas pseudoalcaligenes JS45 | 2-Aminomuconate |

| 2-Aminomuconate deaminase (CnbZ) | Comamonas sp. strain CNB-1 | 2-Aminomuconate, 2-amino-5-chloromuconate |

Genetic Basis of Biosynthetic Enzyme Expression

The expression of the enzymes responsible for the biosynthesis of this compound is tightly regulated at the genetic level. The genes encoding these enzymes are often organized in operons, allowing for coordinated expression in response to the presence of specific substrates.

In many bacteria, the genes for the catechol meta-cleavage pathway are clustered together. For example, in Pseudomonas pickettii PKO1, the genes for this pathway are organized in a single operon, tbuEFGKIHJ. sci-hub.senih.gov The gene for 4-oxalocrotonate isomerase (which is related to 2-hydroxymuconate tautomerase activity) is part of this operon. sci-hub.senih.gov

Similarly, in the 2-aminophenol (B121084) degradation pathway of Pseudomonas sp. AP-3 and Burkholderia xenovorans LB400, the genes are located in an amn gene cluster. frontiersin.orgplos.org These clusters typically include the gene for 2-aminomuconate deaminase (amnE in Pseudomonas sp. AP-3 and amnD in B. xenovorans LB400). frontiersin.orgplos.org The expression of these gene clusters is often under the control of a regulatory gene, such as tbuS in the tbu operon and amnR in the amn cluster, which can act as both a repressor and an activator. sci-hub.senih.govplos.org

The table below lists some of the genes identified to be involved in the biosynthesis of this compound and their corresponding enzymes.

| Gene(s) | Enzyme Encoded | Organism(s) |

| xylH, cnbG, praC | 2-Hydroxymuconate tautomerase | Pseudomonas sp. |

| tbuI | 4-Oxalocrotonate isomerase | Pseudomonas pickettii PKO1 |

| amnE | 2-Aminomuconate deaminase | Pseudomonas sp. AP-3 |

| nbzE | 2-Aminomuconate deaminase | Pseudomonas putida HS12 |

| amnD | 2-Aminomuconate deaminase | Burkholderia xenovorans LB400 |

| cnbZ | 2-Aminomuconate deaminase | Comamonas sp. strain CNB-1 |

Metabolic Fate and Catabolism of 3e 2 Oxohex 3 Enedioate

Degradative Pathways Involving (3E)-2-oxohex-3-enedioate as an Intermediate

This compound serves as a crucial junction in several catabolic pathways, primarily the L-tryptophan degradation pathway and the meta-cleavage pathway for aromatic compounds.

In the degradation of L-tryptophan , the pathway proceeds through several steps to form 2-amino-3-carboxymuconate-6-semialdehyde. smpdb.ca This intermediate is then decarboxylated to yield 2-aminomuconic acid semialdehyde, which is subsequently dehydrogenated to form 2-aminomuconic acid. The enzyme 2-aminomuconate deaminase then acts on 2-aminomuconic acid to produce this compound and ammonia (B1221849). smpdb.caenzyme-database.org In some organisms, an alternative final step involves a 2-aminomuconate reductase that converts this compound into oxoadipic acid. smpdb.ca

This compound is also a central intermediate in the meta-cleavage pathway for the degradation of phenols, catechols, and related aromatic compounds by various microorganisms. creative-enzymes.comexpasy.orgwikipedia.orggenome.jpexpasy.org In this pathway, catecholic rings are cleaved, and through a series of enzymatic reactions, (2Z,4E)-2-hydroxyhexa-2,4-dienedioate is formed. This enol form is then isomerized to its keto form, this compound, by the enzyme 2-hydroxymuconate tautomerase. wikipedia.orggenome.jpexpasy.org

Enzymes Catalyzing the Further Transformation of this compound

The transformation of this compound is primarily catalyzed by decarboxylases and dehydrogenases, which channel its carbon skeleton into central metabolism.

Dehydrogenases and Decarboxylases Acting on the Compound

2-oxo-3-hexenedioate decarboxylase (EC 4.1.1.77) is a key enzyme that acts on this compound. expasy.orgqmul.ac.ukenzyme-database.org This enzyme catalyzes the decarboxylation of this compound to produce 2-oxopent-4-enoate (B1242333) and carbon dioxide. wikipedia.orggenome.jprhea-db.org It is a critical component of the meta-cleavage pathway for phenol (B47542) and catechol degradation. creative-enzymes.comexpasy.org While initially thought to act on multiple tautomeric forms, further studies confirmed that this compound is the actual substrate. expasy.orgqmul.ac.uk

In the context of L-tryptophan degradation, while 2-aminomuconate deaminase produces this compound, a subsequent enzyme, 2-aminomuconic semialdehyde dehydrogenase , acts earlier in the pathway to produce 2-aminomuconic acid. smpdb.ca Some literature also points to a 2-aminomuconate reductase that may act on this compound to form oxoadipic acid, though this enzyme is less characterized. smpdb.ca

Another pivotal enzyme is 2-hydroxymuconate tautomerase (EC 5.3.2.6), which, although it produces this compound from its enol form, is essential for its role in the catechol degradation pathway. wikipedia.orggenome.jpexpasy.org The systematic name for this enzyme is (2Z,4E)-2-hydroxyhexa-2,4-dienedioate keto-enol isomerase. wikipedia.org

The formation of this compound from 2-aminomuconate is catalyzed by 2-aminomuconate deaminase (EC 3.5.99.5). enzyme-database.orguniprot.org This enzyme hydrolyzes 2-aminomuconate, releasing ammonia in the process. enzyme-database.orgnih.gov It is an important enzyme in the bacterial biodegradation of nitrobenzene (B124822). enzyme-database.orgebi.ac.uk

Kinetic Studies of this compound Utilizing Enzymes

Kinetic parameters for the enzymes that metabolize this compound and its precursors have been determined in various studies.

For 2-aminomuconate deaminase from Pseudomonas pseudoalcaligenes JS45, the following kinetic values have been reported for the substrate 2-aminomuconate:

Km : approximately 67 μM nih.gov

Vmax : 125 μmol·min−1·mg−1 nih.gov

kcat : 208 s−1 nih.gov These studies were conducted at pH 6.6 and 25°C. nih.gov The deamination reaction appears to be irreversible under these conditions. nih.gov

Regarding 2-oxo-3-hexenedioate decarboxylase , a study on the complex of this enzyme with vinylpyruvate hydratase from Pseudomonas putida mt-2 reported a ¹³C kinetic isotope effect on the decarboxylation of 2-oxo-3-hexenedioate, suggesting that the decarboxylation step is nearly rate-limiting. nih.gov This effect was not sensitive to the presence of magnesium or manganese ions. nih.gov

The enzymatic ketonization of 2-hydroxymuconate to this compound by 2-hydroxymuconate tautomerase has been shown to be significantly faster than the non-enzymatic reaction. nih.gov

| Enzyme | Substrate | Km (μM) | Vmax (μmol·min−1·mg−1) | kcat (s−1) | Source Organism | Reference |

|---|---|---|---|---|---|---|

| 2-aminomuconate deaminase | 2-aminomuconate | 67 | 125 | 208 | Pseudomonas pseudoalcaligenes JS45 | nih.gov |

Integration into Downstream Metabolic Cycles

The product of the decarboxylation of this compound, 2-oxopent-4-enoate , is further metabolized to enter central metabolic pathways. wikipedia.orgethz.ch The enzyme 2-oxopent-4-enoate hydratase (EC 4.2.1.80) catalyzes the hydration of 2-oxopent-4-enoate to 4-hydroxy-2-oxopentanoate (B1241807). wikipedia.org This enzyme is involved in numerous metabolic pathways for the degradation of aromatic compounds. wikipedia.org

In the alternative pathway where this compound is converted to oxoadipic acid , this product can then be dehydrogenated and linked to coenzyme A by the oxoglutarate dehydrogenase complex within the mitochondria, forming glutaryl-CoA . smpdb.ca Glutaryl-CoA can then enter further degradation pathways, ultimately leading to the production of acetyl-CoA, which can be utilized in the citric acid cycle for energy production. smpdb.ca

Enzymology of 3e 2 Oxohex 3 Enedioate Interconversion and Metabolism

Characterization of Enzymes Directly Interacting with (3E)-2-oxohex-3-enedioate

The primary enzyme responsible for the formation of this compound is 2-hydroxymuconate tautomerase . This enzyme catalyzes the isomerization of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate to its keto form, this compound. genome.jpwikipedia.orguniprot.orgdrugbank.com Another enzyme, 2-aminomuconate deaminase , also produces this compound by catalyzing the reaction of 2-aminomuconate with water to yield this compound and ammonia (B1221849). enzyme-database.org Subsequently, This compound decarboxylase acts on this intermediate, converting it to 2-oxopent-4-enoate (B1242333) and carbon dioxide. qmul.ac.ukgenome.jpenzyme-database.org

Purification and Structural Analysis of Relevant Enzymes

4-Oxalocrotonate Tautomerase (4-OT):

This enzyme, also known as 2-hydroxymuconate tautomerase, is a well-characterized enzyme from the tautomerase superfamily. nih.govnih.gov It is one of the smallest known enzymes, with a monomer size of only 62 amino acids. wikipedia.orgresearchgate.net In solution, 4-OT typically forms a hexamer of six identical subunits. wikipedia.orgrcsb.org The crystal structure of 4-OT from Pseudomonas sp. CF600 reveals a hexameric arrangement with 32 symmetry. rcsb.org Each monomer exhibits a characteristic β-α-β fold. nih.govrcsb.org The active site is located in a large pocket, and the hexameric structure may involve the contribution of amino acid residues from multiple subunits to form a functional active site. researchgate.netrcsb.org

Vinylpyruvate Hydratase:

This enzyme hydrates 2-oxopent-4-enoate, the product of this compound decarboxylation. In Pseudomonas putida, vinylpyruvate hydratase has been purified and found to have a molecular weight of approximately 287,000 Daltons. It is composed of subunits with a molecular weight of about 28,000 Daltons, suggesting a multimeric structure. asm.org In some bacteria, this hydratase forms a complex with 4-oxalocrotonate decarboxylase, which may facilitate the efficient processing of the unstable intermediate, 2-hydroxypent-2,4-dienoate. researchgate.netnih.gov

Interactive Data Table: Structural Characteristics of Enzymes Metabolizing this compound

| Enzyme | Organism | Quaternary Structure | Monomer Size (amino acids) | PDB ID |

| 4-Oxalocrotonate Tautomerase | Pseudomonas sp. CF600 | Hexamer | 62 | 1OTF rcsb.org |

| 4-Oxalocrotonate Tautomerase Homologue (DmpI) | Helicobacter pylori | Hexamer | - | 2ORM rcsb.org |

| Fused 4-Oxalocrotonate Tautomerase | Burkholderia lata | Asymmetric Trimer | - | - nih.gov |

| Vinylpyruvate Hydratase | Pseudomonas putida | Multimer | ~250 (subunit) | - asm.org |

Active Site Mechanisms and Cofactor Requirements

4-Oxalocrotonate Tautomerase (4-OT):

The catalytic mechanism of 4-OT is unusual as it utilizes its N-terminal proline residue (Pro-1) as the catalytic base. nih.govwikipedia.org This proline has a lowered pKa of approximately 6.4, enabling it to function effectively in proton transfer. nih.gov The proposed mechanism involves Pro-1 abstracting a proton from the C3 position of the substrate, followed by the transfer of this proton back to the C5 position. nih.govresearchgate.net

Several other residues are critical for catalysis. Arginine-39 (Arg-39) acts as a general acid catalyst, assisted by an ordered water molecule. nih.gov Arginine-11 (Arg-11) is involved in substrate binding and facilitates catalysis by acting as an electron sink. nih.govacs.org Phenylalanine-50 (Phe-50) helps maintain the hydrophobic environment of the active site, which is favorable for catalysis. nih.gov Quantum mechanical and molecular mechanical (QM/MM) simulations support a two-step proton transfer mechanism. nih.govnih.gov

Vinylpyruvate Hydratase:

This enzyme is highly specific for its substrates and requires a divalent cation, typically Mn²⁺, for its activity. asm.org The proposed mechanism for vinylpyruvate hydratase resembles that of 4-hydroxy-2-oxopentanoate (B1241807) aldolase. asm.org Isotope labeling studies suggest a mechanism involving the isomerization of the substrate to its α,β-unsaturated ketone form, followed by a Michael addition of water. researchgate.net

This compound decarboxylase:

This enzyme catalyzes the decarboxylation of this compound. While detailed mechanistic studies are less extensive than for 4-OT, it is a key step in the meta-cleavage pathway. qmul.ac.ukgenome.jp

Interactive Data Table: Key Active Site Residues and Cofactors

| Enzyme | Key Residue/Cofactor | Function |

| 4-Oxalocrotonate Tautomerase | Pro-1 | Catalytic base, proton shuttle nih.govresearchgate.net |

| 4-Oxalocrotonate Tautomerase | Arg-11 | Substrate binding, electron sink nih.govacs.org |

| 4-Oxalocrotonate Tautomerase | Arg-39 | General acid catalyst nih.govacs.org |

| 4-Oxalocrotonate Tautomerase | Phe-50 | Maintains hydrophobic active site nih.gov |

| Vinylpyruvate Hydratase | Mn²⁺ | Required for activation asm.org |

Transcriptional and Translational Regulation of this compound Metabolizing Enzymes

The genes encoding the enzymes for the degradation of aromatic compounds are often clustered in operons and are subject to transcriptional regulation. In Pseudomonas putida, the genes for the ortho-cleavage pathway (cat genes) are controlled by transcriptional regulators like CatR and CatM. frontiersin.org Similarly, the genes for the degradation of benzoate (B1203000) and related compounds are often under the control of specific regulatory proteins. frontiersin.orgtandfonline.com

For instance, in Pseudomonas sp. strain AP-3, the enzymes for the 2-aminophenol (B121084) metabolic pathway, which produces this compound, appear to be constitutively expressed. tandfonline.com In contrast, the enzymes for the benzoate and p-hydroxybenzoate ortho-cleavage pathways are inducible. tandfonline.com In Acinetobacter baylyi, the enzymes of the protocatechuate branch of the β-ketoadipate pathway are induced by β-ketoadipate. nih.gov This differential regulation allows the bacteria to efficiently utilize different aromatic compounds as carbon and energy sources depending on their availability. oup.comresearchgate.net

The regulation can be complex, involving transcriptional activators and repressors that respond to the presence of specific substrates or intermediates. For example, the xylH gene, which encodes 4-oxalocrotonate tautomerase, is located on the TOL plasmid pWW0 in Pseudomonas putida mt-2 and is part of the meta-fission pathway operon. researchgate.net

Allosteric Modulation and Post-Translational Modifications Affecting Enzyme Activity

For 4-oxalocrotonate tautomerase, there is evidence of negative cooperativity between adjacent active sites in the hexameric structure, suggesting a form of allosteric regulation. nih.gov This "half-of-the-sites" occupation means that only three of the six active sites may be catalytically active at a given time. nih.gov

While specific post-translational modifications for the enzymes directly metabolizing this compound are not extensively documented in the provided context, the activity of enzymes in these pathways can be influenced by the metabolic state of the cell. For example, the availability of cofactors like NAD⁺ and the presence of allosteric effectors can modulate enzyme activity.

Investigation of Enzyme Isoforms and Their Differential Activities

The tautomerase superfamily, to which 4-oxalocrotonate tautomerase belongs, is known for its structural and mechanistic diversity. nih.gov Homologues of 4-OT have been identified in various bacteria, and they exhibit a range of activities and oligomeric states. nih.govresearchgate.net

For example, a 4-OT from Burkholderia lata exists as an asymmetric trimer, a departure from the more common hexameric form. nih.govresearchgate.net This trimeric form still functions as a 4-oxalocrotonate tautomerase, with active site residues mirroring those in the canonical hexameric enzyme from Pseudomonas putida. nih.gov Another isoform from Chloroflexus aurantiacus forms a functional heterohexamer. osti.gov

Furthermore, some homologues exhibit promiscuous activities. Both 4-OT and its homologue from Bacillus subtilis, YwhB, show low-level dehalogenase activity. nih.gov The DmpI protein from Helicobacter pylori, a 4-OT homologue, is a homohexamer but lacks the equivalent of Arg-11 and Arg-39, suggesting it may prefer different substrates. rcsb.org This diversity highlights how nature utilizes a common structural motif (the β-α-β fold) to evolve new enzymatic functions. nih.govpreprints.org

Interactive Data Table: Known Isoforms and Homologues of 4-Oxalocrotonate Tautomerase

| Enzyme | Organism | Oligomeric State | Key Features | Reference |

| 4-Oxalocrotonate Tautomerase | Pseudomonas putida mt-2 | Homopentamer/Hexamer | Canonical enzyme, one of the smallest known | wikipedia.orgresearchgate.net |

| Fused 4-Oxalocrotonate Tautomerase | Burkholderia lata | Asymmetric Trimer | Asymmetric arrangement of monomers | nih.govresearchgate.net |

| Heterohexamer 4-OT | Chloroflexus aurantiacus J-10-fl | Heterohexamer | Composed of α and β subunits | osti.gov |

| YwhB | Bacillus subtilis | - | Exhibits low-level dehalogenase activity | nih.gov |

| DmpI | Helicobacter pylori | Hexamer | Lacks key arginine residues (Arg-11, Arg-39) | rcsb.org |

Biological Significance and Physiological Roles of 3e 2 Oxohex 3 Enedioate

Contribution to Carbon Cycling in Microbial Ecosystems

(3E)-2-oxohex-3-enedioate is a key intermediate in the microbial catabolism of aromatic compounds, which are abundant in nature as components of lignin (B12514952) and as pollutants from industrial activities. nih.govwikipedia.org The breakdown of these complex carbon structures is a vital component of the global carbon cycle. berkeley.edu Soil microbes, particularly bacteria, utilize specialized enzymatic pathways to cleave the stable aromatic rings of compounds like catechol and protocatechuate, converting them into central metabolic intermediates. asm.orgfrontiersin.orgnih.gov

The metabolic pathway in which this compound appears, the meta-cleavage pathway, allows microorganisms to channel carbon from otherwise recalcitrant aromatic molecules into the biosphere. nih.govwikidata.orgnih.gov By converting these compounds into metabolites such as pyruvate (B1213749) and acetaldehyde, bacteria effectively recycle carbon. nih.gov This process not only serves as a detoxification mechanism in contaminated environments but also releases carbon in forms that can be assimilated by a broader range of organisms, thereby sustaining microbial communities and contributing to soil organic matter dynamics. researchgate.netnih.gov The efficiency of this microbial-driven carbon transformation highlights the importance of intermediates like this compound in maintaining the balance of biogeochemical cycles. wikipedia.org

Roles in Xylosaccharide Metabolism in Select Organisms

Current scientific literature does not indicate a role for this compound in the metabolism of xylosaccharides. The established catabolic routes for D-xylose, a primary component of hemicellulose, in microorganisms are primarily the pentose (B10789219) phosphate (B84403) pathway and the non-phosphorylative oxidative pathways. nih.gov The latter proceed through the intermediate 2-keto-3-deoxy-xylonate, which is then funneled into either the Dahms pathway or the Weimberg pathway. nih.govresearchgate.net

The Weimberg pathway involves the dehydration of 2-keto-3-deoxy-D-xylonate to α-ketoglutaric semialdehyde, which is subsequently oxidized to the TCA cycle intermediate α-ketoglutarate. fraunhofer.denih.gov The Dahms pathway cleaves 2-keto-3-deoxy-D-xylonate into pyruvate and glycolaldehyde. nih.gov The enzymes and intermediates involved in these xylosaccharide degradation pathways are biochemically distinct from those associated with this compound and the aromatic meta-cleavage pathway.

Involvement in Aromatic Compound Degradation Pathways

The primary biological significance of this compound lies in its role as a central intermediate in the meta-cleavage pathway for the degradation of catechol, protocatechuate, and related aromatic compounds. nih.govwikipedia.orgresearchgate.net This pathway is a major mechanism used by soil bacteria, such as species of Pseudomonas, Comamonas, and Sphingobium, to break down aromatic rings. nih.govnih.govrcsb.orgnih.gov

The formation and consumption of this compound involves a sequence of specific enzymatic reactions. It is formed via the isomerization of its enol tautomer, 2-hydroxymuconate. wikipedia.orgacs.org This tautomerization is catalyzed by the enzyme 4-oxalocrotonate tautomerase (EC 5.3.2.6). wikipedia.orggenome.jp Subsequently, this compound serves as the substrate for 4-oxalocrotonate decarboxylase (EC 4.1.1.77), which catalyzes its decarboxylation to produce 2-hydroxypent-2,4-dienoate. nih.govnih.govenzymes.me.uk

This sequence is a critical juncture in the pathway, committing the carbon skeleton of the original aromatic ring to be further processed into smaller, non-aromatic molecules that can enter central metabolism. nih.gov

| Enzyme | EC Number | Reaction | Organism Example |

|---|---|---|---|

| 4-Oxalocrotonate Tautomerase | 5.3.2.6 | Catalyzes the isomerization of 2-hydroxymuconate to its keto form, this compound. wikipedia.orgacs.org | Pseudomonas putida nih.gov |

| 4-Oxalocrotonate Decarboxylase | 4.1.1.77 | Catalyzes the decarboxylation of this compound to 2-hydroxypent-2,4-dienoate and CO2. nih.govenzymes.me.uk | Pseudomonas putida nih.govrcsb.org |

Intermediary Metabolism in Specific Prokaryotic and Eukaryotic Systems

In prokaryotic systems, this compound is a transient intermediate that connects the degradation of diverse aromatic compounds to central metabolic pathways. nih.govnih.gov Following its formation and subsequent decarboxylation in the meta-cleavage pathway, the resulting product, 2-hydroxypent-2,4-dienoate, is acted upon by a hydratase and then an aldolase. nih.gov These final steps yield fundamental metabolites such as pyruvate and acetaldehyde, which can directly enter the tricarboxylic acid (TCA) cycle and other core metabolic processes for energy production and biosynthesis. nih.govnih.gov

This metabolic funneling is well-documented in various bacteria. For instance, in Pseudomonas putida, the genes for the enzymes that process this compound are often located on plasmids, such as the TOL plasmid pWW0, which enables the organism to utilize aromatic hydrocarbons like toluene (B28343) as a sole carbon source. nih.govnih.govnih.gov Similarly, in the protocatechuate 4,5-cleavage pathway found in organisms like Comamonas sp. and Sphingobium sp., analogous intermediates are processed to yield pyruvate and oxaloacetate, which are also key components of the TCA cycle. asm.orgresearchgate.netnih.govasm.org

There is limited to no evidence of this compound or the corresponding meta-cleavage pathway being active in eukaryotic systems for aromatic compound degradation. Eukaryotic metabolism typically relies on different enzymatic strategies for processing aromatic molecules. nih.gov Therefore, the role of this compound as an intermediary metabolite is considered a feature of prokaryotic catabolism.

Reaction Mechanisms and Chemical Transformations of 3e 2 Oxohex 3 Enedioate

Mechanistic Studies of Enzymatic Reactions Involving (3E)-2-oxohex-3-enedioate

This compound is positioned at a critical metabolic crossroads, where it is both formed and consumed by specific enzymes. The primary enzymatic reactions are tautomerization and decarboxylation, catalyzed by 4-oxalocrotonate tautomerase and 4-oxalocrotonate decarboxylase, respectively.

4-Oxalocrotonate Tautomerase (4-OT):

This enzyme catalyzes the interconversion between the enol form, 2-hydroxymuconate, and the keto form, this compound. youtube.comwikipedia.org 4-OT is notable for being one of the smallest known enzymes, with a monomer of just 62 amino acids, which assembles into a homohexamer. youtube.com The catalytic mechanism is particularly unique as it utilizes the N-terminal proline residue (Pro-1) as the general base catalyst. The pKa of this Pro-1 is significantly lowered to around 6.4 within the enzyme's hydrophobic active site, allowing it to function efficiently at physiological pH. nih.gov

The proposed mechanism involves Pro-1 abstracting a proton from the hydroxyl group of 2-hydroxymuconate, while Arg-39, acting as a general acid, protonates C-5 of the substrate. This concerted process facilitates the tautomerization to the keto form, this compound. Arg-11 and Phe-50 are also crucial residues, contributing to substrate binding and maintaining the active site's hydrophobic environment.

4-Oxalocrotonate Decarboxylase (4-OD):

This enzyme is responsible for the decarboxylation of this compound to produce 2-oxopent-4-enoate (B1242333) and carbon dioxide. youtube.com However, the direct product of the decarboxylation is the more stable enol tautomer, 2-hydroxy-2,4-pentadienoate. acs.org The reaction is a metal-assisted decarboxylation of a vinylogous β-keto acid, typically requiring a divalent metal ion like Mg²⁺ as a cofactor. nih.gov

Structural and mechanistic studies have revealed that the Mg²⁺ ion coordinates with the substrate, acting as an electron sink to stabilize the negative charge that develops during the transition state of the C-C bond cleavage. nih.gov Key active site residues, such as lysine, position the substrate for efficient decarboxylation. nih.gov In many bacteria, including Pseudomonas putida, 4-OD forms a complex with the subsequent enzyme in the pathway, vinylpyruvate hydratase (VPH). This complex is thought to facilitate substrate channeling, directly passing the unstable 2-hydroxy-2,4-pentadienoate product from the 4-OD active site to the VPH active site to prevent its release and potential side reactions. acs.org

Table 1: Key Enzymes in the Transformation of this compound

| Enzyme | EC Number | Reaction Catalyzed | Key Mechanistic Features | Organism Example |

|---|---|---|---|---|

| 4-Oxalocrotonate Tautomerase (4-OT) | 5.3.2.6 | 2-Hydroxymuconate ⇌ this compound | Uses N-terminal Pro-1 as a general base catalyst. | Pseudomonas putida mt-2 |

| 4-Oxalocrotonate Decarboxylase (4-OD) | 4.1.1.77 | This compound → 2-Hydroxy-2,4-pentadienoate + CO₂ | Mg²⁺-dependent vinylogous β-keto acid decarboxylation. | Pseudomonas putida mt-2 |

Non-Enzymatic Reactions and Spontaneous Transformations

In the absence of enzymatic catalysis, this compound can undergo spontaneous chemical transformations, the most significant being keto-enol tautomerism.

Keto-Enol Tautomerism:

This compound exists in a chemical equilibrium with its enol tautomer, 2-hydroxymuconate. This tautomerization involves the migration of a proton and the shifting of bonding electrons. The process can be catalyzed by acid or base. libretexts.orglibretexts.org Under general physiological conditions, the equilibrium for most simple carbonyl compounds strongly favors the keto form due to the greater stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. While specific equilibrium constants for this compound in aqueous solution are not extensively reported, the keto form is considered the principal microspecies at pH 7.3. monarchinitiative.org The rate of this spontaneous interconversion is generally slow compared to the enzyme-catalyzed rate, highlighting the significant catalytic power of 4-oxalocrotonate tautomerase.

Chemical Stability and Spontaneous Decarboxylation:

As a β-keto acid derivative (specifically, a vinylogous one), this compound possesses inherent chemical features that could lead to instability under certain conditions. While stable enough to be a metabolic intermediate, non-enzymatic decarboxylation of α-keto acids can be induced by oxidizing agents like hydrogen peroxide. nih.gov However, significant spontaneous decarboxylation of this compound under typical physiological conditions (neutral pH, absence of strong oxidants) is not considered a major competing reaction to the highly efficient enzymatic pathway. The stability of the compound is sufficient for it to be processed by the dedicated enzymes of the metabolic pathway.

Stereochemical Aspects of Transformations

The enzymatic transformations of this compound are characterized by a high degree of stereochemical control.

The ketonization of the achiral enol, 2-hydroxymuconate, by 4-oxalocrotonate tautomerase is a stereospecific process. Studies involving the chemical synthesis of both L- and D-enantiomers of the enzyme have shown that they operate on opposite faces of the dienol intermediate to produce stereospecific products.

Furthermore, the subsequent reaction catalyzed by the 4-OD/VPH complex from Pseudomonas putida mt-2 also proceeds with strict stereoselectivity. Isotope labeling studies have demonstrated that the decarboxylation of this compound and the subsequent hydration by VPH are stereochemically defined. For instance, the ketonization of the 2-hydroxy-2,4-pentadienoate intermediate within the VPH active site is highly stereoselective, resulting in the formation of a specific stereoisomer of the final product, 4-hydroxy-2-oxovalerate. acs.org This stereochemical precision ensures that the correct metabolites are produced for entry into central metabolism.

Table 2: Stereochemical Outcomes of Enzymatic Transformations

| Enzyme/Complex | Substrate | Transformation | Stereochemical Feature |

|---|---|---|---|

| 4-Oxalocrotonate Tautomerase (4-OT) | 2-Hydroxymuconate | Ketonization | Enzyme enantiomers (D- and L-forms) act on opposite faces of the dienol intermediate, leading to a stereospecific reaction. |

| 4-OD / VPH Complex | 2-Hydroxy-2,4-pentadienoate | Ketonization/Hydration | The VPH-catalyzed ketonization of the decarboxylation product is highly stereoselective. acs.org |

Analytical Methodologies for the Detection and Quantification of 3e 2 Oxohex 3 Enedioate in Biological Systems

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of metabolic intermediates, allowing for the separation of the target analyte from a complex mixture of other cellular components.

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds. However, (3E)-2-oxohex-3-enedioate, being a dicarboxylic acid, is non-volatile. Therefore, chemical derivatization is required to convert it into a more volatile form suitable for GC analysis.

A common approach involves esterification followed by silylation. For instance, metabolites from bacterial cultures can be extracted with an organic solvent like ethyl acetate, followed by derivatization. asm.org One established method is the methylation of the carboxylic acid groups, followed by trimethylsilylation (TMS) of any hydroxyl groups. tandfonline.comgcms.cz In a study on the metabolism of 4-chlorobenzoate, chlorinated acidic metabolites, including a derivative of 2-oxopent-4-enoic acid, were identified by GC-MS analysis of derivatized supernatant extracts. asm.org The derivatized compound can then be separated on a nonpolar capillary column and detected by mass spectrometry, which provides both mass information for identification and quantitative data based on peak area. frontiersin.org

Table 1: Example GC-MS Derivatization and Analysis Parameters

| Parameter | Description | Reference |

| Extraction Solvent | Ethyl acetate | asm.org |

| Derivatization Reagent | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) or other silylating agents. | tandfonline.com |

| Derivatization Conditions | Incubation at elevated temperatures (e.g., 60-85°C) to ensure complete reaction. | tandfonline.comfrontiersin.org |

| GC Column | Nonpolar capillary column (e.g., SPB™-1, SPB-5). | gcms.cz |

| Detection | Mass Spectrometry (MS) in scan or selected ion monitoring (SIM) mode. | asm.orgfrontiersin.org |

LC-MS is often preferred for the analysis of polar and thermally labile metabolites like this compound because it typically does not require derivatization. This technique separates compounds in the liquid phase before they are ionized and detected by a mass spectrometer.

Reverse-phase high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is commonly used. asm.org Samples from culture fluids can often be directly analyzed after simple filtration or centrifugation. asm.org The separation is usually achieved on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net Electrospray ionization (ESI) in negative ion mode is particularly effective for detecting dicarboxylic acids, as they readily form [M-H]⁻ ions. asm.orgresearchgate.net LC-MS/MS can provide further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.net This method has been successfully applied to identify intermediates in the degradation pathways of various aromatic compounds. researchgate.net

While LC-MS is highly specific, detection of this compound using HPLC with ultraviolet (UV) detection is also common, particularly for enzyme assays where the substrate's disappearance or product's appearance is monitored. nih.govnih.gov this compound and its related metabolites possess chromophores that allow for UV detection. nih.gov

In cases where higher sensitivity or selectivity is needed with UV or fluorescence detection, pre-column or post-column derivatization can be employed. While not always necessary for this specific compound due to its intrinsic UV absorbance, derivatization strategies are a key tool in HPLC analysis for compounds lacking a suitable chromophore. For carboxylic acids, reagents that introduce a highly UV-absorbent or fluorescent tag can be used. Although specific derivatization agents for this compound are not prominently documented—likely due to the success of direct UV and MS methods—general strategies for dicarboxylic acids are applicable if required.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. It is particularly valuable for confirming the identity of a metabolite in a complex biological mixture, such as a cell lysate or an enzyme reaction mixture. nih.govnih.gov

¹H NMR can be used to monitor the enzymatic conversion of substrates to this compound in real-time. nih.gov For example, in studies of 4-oxalocrotonate tautomerase, the disappearance of substrate signals and the appearance of product signals in the ¹H NMR spectrum confirm the reaction's progress and the product's identity. nih.govacs.org The chemical shifts and coupling constants of the vinyl protons are characteristic of the molecule's structure. For more complex structural assignments, two-dimensional NMR techniques (like COSY and HSQC) can be used to establish connectivity between protons and carbons, even in the presence of other components from the biological matrix. acs.org

Table 2: Reported ¹H NMR Signals for a Related Unsaturated Keto Acid in Aqueous Buffer

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| C-2 Proton | 6.09 | Doublet | nih.gov |

| C-3 Proton | 6.89 | Doublet | nih.gov |

| Note: These specific values were reported for a substrate of a mutant 4-oxalocrotonate tautomerase, but they illustrate the type of data obtained from NMR analysis of similar compounds. |

Spectrophotometric and Fluorometric Assays for Enzyme Activity Monitoring

Spectrophotometric assays are the most common method for continuously monitoring the activity of enzymes that produce or consume this compound. This compound, along with its precursors and products, has a conjugated π-system that absorbs light in the UV region.

The activity of 4-oxalocrotonate decarboxylase, which converts this compound into 2-oxopent-4-enoate (B1242333), can be monitored by following the rate of appearance of the product, 2-hydroxy-2,4-pentadienoate (the enol form of 2-oxopent-4-enoate), at 265 nm. nih.gov Conversely, the activity of 4-oxalocrotonate tautomerase, which can produce this compound, is often monitored by following the formation of the conjugated product from its unconjugated precursor at a specific wavelength, for example, 236 nm. nih.gov These assays are rapid, highly reproducible, and suitable for high-throughput screening and detailed kinetic analysis.

Table 3: Spectrophotometric Parameters for Enzymes Related to this compound

| Enzyme | Monitored Species | Wavelength (λ) | Molar Extinction Coefficient (ε) | Reference |

| 4-Oxalocrotonate Tautomerase | Formation of 2-oxohex-3-enedioate | 236 nm | 6,580 M⁻¹ cm⁻¹ | nih.gov |

| 4-Oxalocrotonate Decarboxylase | Formation of 2-hydroxy-2,4-pentadienoate | 265 nm | 7,850 M⁻¹ cm⁻¹ | nih.gov |

Radiolabeling and Isotopic Tracing Methods for Metabolic Flux Analysis

To understand the flow of carbon through the meta-cleavage pathway and quantify the rates of metabolic reactions (in vivo), isotopic tracing studies are employed. These methods use substrates labeled with stable (e.g., ¹³C) or radioactive (e.g., ¹⁴C) isotopes.

In this approach, a labeled aromatic precursor (like [¹⁴C]-catechol or [¹³C]-benzoate) is fed to the biological system. As the precursor is metabolized, the isotope label is incorporated into downstream intermediates, including this compound. By sampling over time and analyzing the distribution and concentration of the label in various metabolites using techniques like LC-MS or NMR, researchers can map the pathway and quantify the flux of carbon through it. acs.org For example, affinity labeling with [2-¹⁴C]-labeled bromopyruvate has been used to study the active site of 4-oxalocrotonate tautomerase, demonstrating how isotopic labels can pinpoint molecular interactions. acs.org Such studies are essential for a systems-level understanding of metabolic networks and for metabolic engineering applications.

Synthetic Routes and Chemical Analogues of 3e 2 Oxohex 3 Enedioate

Laboratory Synthesis of (3E)-2-oxohex-3-enedioate and its Stereoisomers

The laboratory synthesis of this compound and its stereoisomers can be achieved through both chemical and chemoenzymatic methods.

One approach involves the use of chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve the desired product. For instance, a two-step, one-pot chemoenzymatic synthesis has been reported for the production of 2-oxo-3-hexenedioate. core.ac.uk This method can be advantageous for its stereoselectivity and milder reaction conditions compared to purely chemical routes.

Another synthetic strategy employs aldol (B89426) condensation reactions. For example, the reaction of ethyl pyruvate (B1213749) with other carbonyl compounds can lead to the formation of related structures. However, controlling the chemoselectivity of such reactions can be challenging. uni-regensburg.de

Furthermore, the synthesis of the diethyl ester of this compound has been demonstrated through the dehydration of a diester precursor. mit.edu Additionally, a Brønsted acid-promoted synthesis utilizing diethyl (E)-5-diazo-4-oxohex-2-enedioate has been developed to produce highly functionalized related structures. researchgate.net

Design and Synthesis of Structural Analogues for Enzyme Inhibition Studies

The design and synthesis of structural analogues of this compound are crucial for studying the enzymes that interact with this substrate, such as 4-oxalocrotonate tautomerase (4-OT). These analogues serve as valuable tools to probe enzyme mechanisms and develop potent inhibitors.

A variety of analogues have been synthesized and evaluated as inhibitors of 4-OT. These include:

Fluorinated Analogues : A series of 2-fluoro-4-alkene and 2-fluoro-4-alkyne substrate analogues have been synthesized. These compounds were found to be potent competitive inhibitors of 4-OT. nih.gov

Acetylenic Analogues : 2-Oxo-3-pentynoate, an acetylenic analogue, has been shown to be a rapid and irreversible inhibitor of 4-oxalocrotonate tautomerase. acs.org

Monoamide-Monoacid Analogues : To investigate the role of electrostatic interactions in substrate binding, a monoamide-monoacid analogue of the natural diacid substrate was synthesized. This analogue showed specificity for a synthetically modified 4-OT enzyme where arginine residues were replaced with citrulline. researchgate.net

The synthesis of these analogues often involves multi-step chemical reactions. For example, Claisen condensation and Wittig reactions have been utilized as key steps in the synthesis of certain arabidopyrone analogues. researchgate.net

Table 1: Examples of this compound Analogues for Enzyme Inhibition Studies

| Analogue Type | Example Compound | Target Enzyme | Inhibition Type |

| Fluorinated | 2E-fluoro-2,4-pentadienoate | 4-Oxalocrotonate tautomerase (4-OT) | Competitive |

| Acetylenic | 2-Oxo-3-pentynoate | 4-Oxalocrotonate tautomerase (4-OT) | Irreversible |

| Monoamide-Monoacid | Monoamide-monoacid substrate analogue | (Arg39Cit)4-OT | Competitive |

Derivatization Strategies for Enhanced Analytical Detection or Bioactivity Probing

Derivatization is a common strategy to enhance the analytical detection of molecules like this compound, which as an α-keto acid, may have low ionization efficiency in techniques like electrospray ionization mass spectrometry (ESI-MS). ddtjournal.com Derivatization can also be used to probe the bioactivity of these compounds.

Several derivatization reagents and methods have been developed for α-keto acids:

Fluorogenic Reagents : Reagents like 1,2-diamino-4,5-methylenedioxybenzene (DMB) react with α-keto acids to form highly fluorescent quinoxalinone derivatives. jst.go.jprsc.org This allows for sensitive detection using high-performance liquid chromatography (HPLC) with fluorescence detection. rsc.org The detection limits for some α-keto acids using this method can be at the femtomole level. jst.go.jp

Reagents for Mass Spectrometry : For LC/ESI-MS/MS analysis, derivatization can introduce a chargeable moiety to improve ionization efficiency. For instance, hydroxylamine (B1172632) can react with the ketone group to form an oxime, which contains a nitrogen atom that enhances ionization. ddtjournal.com

Affinity Labeling : In the context of probing bioactivity, affinity labels and covalent inhibitors are designed to react with specific residues in the active site of an enzyme. For example, 3-bromopyruvate (B3434600) has been used as a covalent irreversible inhibitor for 4-OT to elucidate its active site. rsc.org

Table 2: Derivatization Strategies for α-Keto Acids

| Derivatization Strategy | Reagent/Method | Purpose | Detection Method |

| Fluorescence Derivatization | 1,2-diamino-4,5-methylenedioxybenzene (DMB) | Enhanced Detection | HPLC with Fluorescence Detection |

| Improved MS Ionization | Hydroxylamine | Enhanced Detection | LC/ESI-MS/MS |

| Affinity Labeling | 3-bromopyruvate | Bioactivity Probing | - |

Comparative Biochemical Analysis of 3e 2 Oxohex 3 Enedioate Metabolism Across Species

Metabolic Diversity in Bacterial and Fungal Kingdoms

The breakdown of aromatic compounds in the microbial world is characterized by a remarkable diversity of pathways. (3E)-2-oxohex-3-enedioate is primarily recognized as an intermediate in the meta-cleavage pathway for the degradation of catechol and its derivatives in various bacteria. nih.govnih.govqmul.ac.ukgenome.jp This pathway is one of several routes bacteria employ to channel a wide array of aromatic substrates into central metabolism. unesp.brrsc.orgnih.gov

In bacteria, the degradation of aromatic compounds like benzoate (B1203000), toluene (B28343), and naphthalene (B1677914) often converges on central intermediates such as catechol and protocatechuate. nih.govunesp.br These are then further processed through distinct ring-cleavage pathways. The ortho-cleavage, or β-ketoadipate pathway, cleaves the aromatic ring between the two hydroxyl groups of catechol or protocatechuate. unesp.brannualreviews.orgoup.com In contrast, the meta-cleavage pathway, where this compound is formed, involves cleavage of the bond adjacent to the hydroxyl groups. nih.govunesp.broup.com The formation of this compound specifically occurs from the isomerization of (2Z,4E)-2-hydroxyhexa-2,4-dienedioate, a reaction catalyzed by 2-hydroxymuconate tautomerase. genome.jpuniprot.org Subsequently, 2-oxo-3-hexenedioate decarboxylase acts on this compound to produce 2-oxopent-4-enoate (B1242333) and carbon dioxide. qmul.ac.ukenzyme-database.org

Fungi also possess the capability to degrade aromatic hydrocarbons, though their metabolic strategies can differ from those of bacteria. oup.comresearchgate.netmicrobiologyresearch.org Many fungi utilize cytochrome P-450 monooxygenase systems or extracellular lignin-peroxidizing enzymes, such as laccases and manganese peroxidases, to initiate the breakdown of complex aromatic structures like polycyclic aromatic hydrocarbons (PAHs). nih.gov While bacteria often funnel diverse aromatic compounds into the β-ketoadipate pathway, some fungi exhibit variations. For instance, in some fungi, the two main branches of the β-ketoadipate pathway, the catechol and protocatechuate branches, converge at the level of β-ketoadipate itself, rather than at β-ketoadipate enol-lactone as seen in many bacteria. annualreviews.org Fungal metabolism can also involve conjugation reactions, such as the formation of glucuronide and sulfate (B86663) conjugates, which is a notable difference from the typical bacterial pathways. researchgate.net

Table 1: Comparison of Aromatic Compound Metabolism in Bacteria and Fungi

| Feature | Bacteria | Fungi |

|---|---|---|

| Primary Degradation Pathways | ortho-cleavage (β-ketoadipate), meta-cleavage | Cytochrome P-450 systems, Ligninolytic enzymes (e.g., laccases, peroxidases), β-ketoadipate pathway |

| Role of this compound | Intermediate in the meta-cleavage pathway of catechol degradation. qmul.ac.ukgenome.jp | Less commonly reported as a central intermediate compared to bacteria. |

| Key Enzymes for this compound metabolism | 2-hydroxymuconate tautomerase, 2-oxo-3-hexenedioate decarboxylase. qmul.ac.ukgenome.jp | Orthologous enzymes may exist, but are less characterized in this specific context. |

| Pathway Convergence (β-ketoadipate) | Often at β-ketoadipate enol-lactone. annualreviews.org | Can be at β-ketoadipate. annualreviews.org |

| Common Initial Reactions | Dioxygenase-catalyzed ring cleavage. unesp.br | Monooxygenase-catalyzed hydroxylation, peroxidase-mediated oxidation. nih.gov |

| Genetic Organization | Often organized in operons on chromosomes or plasmids. nih.govresearchgate.net | Genes are typically not organized in operons. nih.gov |

Differences in Pathway Regulation in Model Organisms

The metabolic pathways for aromatic compound degradation are tightly regulated to ensure efficient carbon utilization and to prevent the accumulation of toxic intermediates. rsc.org The regulation of the pathways involving this compound has been studied in several model organisms, revealing both common principles and species-specific differences.

In bacteria such as Pseudomonas putida, the genes encoding the enzymes of the meta-cleavage pathway are often located on catabolic plasmids, like the TOL plasmid pWW0. nih.govnih.gov The expression of these genes is typically inducible, being switched on in the presence of the aromatic substrate or an intermediate of the pathway. nih.gov For example, the xyl genes on the TOL plasmid are induced by benzoate and its derivatives. nih.gov

Acinetobacter baylyi is another well-studied model organism for aromatic catabolism. In A. baylyi, the genes for the protocatechuate branch of the β-ketoadipate pathway are organized in a large pca-qui operon. nih.gov The regulation of this operon is complex, involving the IclR-type regulator PcaU, which mediates both repression in the absence of the inducer (protocatechuate) and activation in its presence. nih.gov Furthermore, there is evidence of cross-regulation between the different branches of the β-ketoadipate pathway. For instance, the presence of metabolites from the catechol branch can repress the expression of genes in the protocatechuate branch. nih.gov

In the fungus Aspergillus nidulans, the genes of the 3-oxoadipate (B1233008) pathway (which is analogous to the bacterial β-ketoadipate pathway) are not organized in operons but are instead found as gene clusters. nih.gov The expression of these genes is induced by their respective substrates, such as benzoate or salicylate. nih.gov Studies in Candida albicans have also identified metabolic gene clusters for the degradation of hydroxybenzenes via the 3-oxoadipate pathway, and the expression of these genes is highly induced in the presence of these substrates. oup.com

Table 2: Regulation of Aromatic Degradation Pathways in Model Organisms

| Organism | Pathway | Key Regulator(s) | Inducer(s) | Regulatory Mechanism |

|---|---|---|---|---|

| Pseudomonas putida | meta-cleavage pathway (TOL plasmid) | XylR, XylS | Benzoate, m-xylene | Positive regulation of operons. nih.gov |

| Acinetobacter baylyi | β-ketoadipate pathway (protocatechuate branch) | PcaU | Protocatechuate | Dual-function (repressor/activator), cross-regulation between pathway branches. nih.gov |

| Aspergillus nidulans | 3-oxoadipate pathway | Not fully elucidated | Benzoate, Salicylate | Induction of gene expression within gene clusters. nih.gov |

| Candida albicans | 3-oxoadipate pathway | Not fully elucidated | Hydroxybenzenes | Induction of gene expression within metabolic gene clusters. oup.com |

Evolutionary Conservation of Enzymes and Pathways

The enzymes and pathways involved in the metabolism of aromatic compounds, including the formation and degradation of this compound, exhibit a fascinating evolutionary history characterized by both conservation and divergence. The β-ketoadipate pathway is widely distributed among soil bacteria and fungi, suggesting its ancient origins. annualreviews.orgnih.gov

Enzyme sequence data indicate that the core enzymes of the β-ketoadipate pathway are highly conserved across diverse bacterial species, including Pseudomonas putida, Acinetobacter calcoaceticus, and Agrobacterium tumefaciens. annualreviews.orgnih.gov For example, catechol 1,2-dioxygenases and protocatechuate 3,4-dioxygenases from different bacteria share significant amino acid sequence identity. annualreviews.org This suggests a common evolutionary ancestor for these enzymes. The genetic determinants for these pathways are often found in discrete modules or gene clusters, which appear to have been assembled in various combinations throughout evolution to generate diverse catabolic capabilities. researchgate.net

The meta-cleavage pathway, which involves this compound, is often associated with mobile genetic elements like plasmids. nih.govrsc.org This facilitates the horizontal transfer of these catabolic genes among bacteria, contributing to their rapid adaptation to new aromatic substrates, including environmental pollutants. The enzymes of the meta-cleavage pathway, such as catechol 2,3-dioxygenases, show considerable sequence variation, which reflects their adaptation to a wide range of substituted catechols. rsc.org

In some bacteria, such as Rhodococcus opacus, there is evidence of gene fusion events in the evolution of these pathways. A merged enzyme has been identified that possesses both 4-carboxymuconolactone-decarboxylating and 3-oxoadipate enol-lactone-hydrolyzing activities, which are typically catalyzed by two separate enzymes in other bacteria. asm.orgnih.gov This highlights the plasticity of these metabolic pathways and the various evolutionary strategies that have shaped them.

Future Research Directions and Emerging Areas

Unraveling Novel Metabolic Functions of (3E)-2-oxohex-3-enedioate

This compound is primarily recognized for its role in the catabolism of catechol and substituted catechols, which are common intermediates in the breakdown of numerous natural and xenobiotic aromatic compounds like toluene (B28343), benzene, phenol (B47542), and naphthalene (B1677914). bohrium.comnih.gov The pathway converts these toxic pollutants into central metabolites, such as pyruvate (B1213749) and acetaldehyde, which can then enter the Krebs cycle. nih.govresearchgate.netnih.gov

Future research will likely focus on identifying novel metabolic contexts for this compound. This includes exploring its role in the degradation of newly emerging environmental pollutants and complex aromatic polymers like lignin (B12514952). researchgate.netnih.gov As microorganisms from diverse and extreme environments are characterized, it is plausible that this pathway, and consequently this compound, will be implicated in the catabolism of a wider range of aromatic substrates than currently known. Investigations into the metabolic fate of this compound in different microbial genera, beyond well-studied models like Pseudomonas, could reveal variations in the pathway that have unique physiological or ecological implications. nih.gov Furthermore, understanding the enzymatic promiscuity of the enzymes that produce and consume this compound may uncover its involvement in ancillary metabolic routes or stress response mechanisms.

Exploration of Regulatory Networks Governing its Metabolism

The metabolism of this compound is tightly regulated at the genetic level to ensure efficient carbon flow and prevent the buildup of potentially toxic intermediates. The structural genes encoding the enzymes of the meta-cleavage pathway are typically organized into operons, such as the TOL plasmid pWWO's xyl operon, the dmp operon of Pseudomonas sp. strain CF600, and the tbu operon from Pseudomonas pickettii PKO1. bohrium.comnih.govasm.orgresearchgate.net

Emerging research is focused on dissecting the complex regulatory circuits that control these operons. These systems often involve specific regulatory proteins, such as TbuS and TouR, which can function as both repressors in the absence of an inducer and activators in its presence. bohrium.comasm.org The inducers are often the initial aromatic substrates, like phenol or m-cresol, rather than the downstream intermediates themselves. bohrium.com Future studies will aim to:

Identify and characterize novel regulatory proteins and their specific effector molecules.

Elucidate how different environmental signals (e.g., carbon source availability, presence of multiple pollutants) are integrated to modulate gene expression.

Map the global regulatory networks that connect the meta-cleavage pathway with other cellular processes.

Understanding these regulatory networks in detail is crucial for predicting microbial behavior in contaminated environments and for the rational design of engineered strains for specific biotechnological tasks. pku.edu.cn

Development of Advanced Analytical Techniques for In Situ Monitoring

Monitoring the presence and flux of transient intermediates like this compound within a living cell or a complex environmental matrix is a significant analytical challenge. Traditional methods often rely on spectrophotometric assays of enzyme activity in cell extracts. mdpi.com However, there is a growing need for advanced techniques that allow for real-time, in situ monitoring.

Future directions in this area include:

Metabolomics and Isotope Tracing: Advanced mass spectrometry-based techniques can provide comprehensive snapshots of the metabolome, allowing for the detection of pathway intermediates. mdpi.com Using stable isotope-labeled substrates (e.g., ¹³C-labeled toluene) can help trace the flow of carbon through the pathway and quantify the production and consumption rates of this compound.

Real-Time NMR Bioreactors: As demonstrated in related pathways, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the real-time, non-invasive monitoring of enzymatic reactions and product formation directly in an NMR tube, serving as a mini-bioreactor. mdpi.com

Whole-Cell Biosensors: While most current biosensors target the initial pollutants like catechol, nih.govbiointerfaceresearch.commdpi.com future efforts could focus on developing genetically encoded fluorescent biosensors specific for downstream intermediates. These sensors could provide dynamic, single-cell level information on metabolic activity in response to environmental changes.

These advanced analytical tools will be indispensable for gaining a deeper understanding of pathway dynamics and for monitoring the efficacy of bioremediation efforts in the field. usgs.govnih.gov

Applications in Metabolic Engineering and Biotechnology

The central role of the meta-cleavage pathway in detoxifying aromatic pollutants makes it a prime target for biotechnological applications, particularly in bioremediation. mdpi.comnih.govpjoes.commdpi.com By understanding and manipulating the enzymes and regulatory networks involved in this compound metabolism, scientists can engineer microorganisms with enhanced degradative capabilities.

Key emerging areas in this field include:

Enhanced Bioremediation: Genetically engineering bacteria to improve the expression or efficiency of key enzymes in the meta-cleavage pathway can accelerate the cleanup of sites contaminated with aromatic hydrocarbons. nih.govresearchgate.net This includes creating strains that can tolerate higher concentrations of pollutants or degrade a broader range of compounds.

Biocatalysis and Green Chemistry: The enzymes of the pathway can be harnessed as biocatalysts for chemical synthesis. For instance, catechol 2,3-dioxygenase, which initiates the formation of the pathway's intermediates, can be used in biocatalytic applications.

Valorization of Aromatic Waste Streams: A significant area of research is the redirection of carbon flux from the degradation of aromatic compounds, such as those derived from lignin, towards the synthesis of value-added products. researchgate.net Metabolic engineering strategies have been developed in bacteria like Pseudomonas putida to channel intermediates from the meta-cleavage pathway into the production of bioplastics like polyhydroxyalkanoates (PHAs), turning a waste problem into a valuable resource. researchgate.net

By optimizing the metabolic route through this compound, researchers can improve the efficiency of converting complex aromatic feedstocks into biodegradable polymers and other commercially valuable chemicals.

Q & A

Q. How can researchers avoid bias when interpreting ambiguous spectral data for this compound?

Q. What are best practices for citing conflicting literature on this compound’s biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。